

Gemilukast (ONO-6950): A Technical Whitepaper

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Compound of Interest

Compound Name: **Gemilukast**
Cat. No.: **B607625**

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Abstract

Gemilukast (ONO-6950) is a potent, orally active, small molecule antagonist of both the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Cysteinyl leukotrienes (CysLTs) are powerful inflammatory lipid mediators involved in the pathophysiology of asthma and other inflammatory conditions, responsible for inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil recruitment.[\[5\]](#) By targeting both CysLT1 and CysLT2 receptors, **Gemilukast** offers a dual-antagonism approach that may provide enhanced therapeutic benefit over existing CysLT1-selective antagonists, particularly in patient populations that are non-responsive to current therapies. This document provides a comprehensive technical overview of **Gemilukast**, including its mechanism of action, pharmacological properties, and key experimental data.

Introduction

The cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are key mediators in the inflammatory cascade of allergic asthma. They exert their effects through binding to CysLT receptors, primarily CysLT1 and CysLT2. While CysLT1 receptor antagonists like montelukast and zafirlukast are established asthma therapies, a subset of patients shows a limited response. The CysLT2 receptor, also implicated in airway contraction and inflammation, presents a promising target for more comprehensive therapeutic intervention. **Gemilukast** was developed as a dual antagonist with the hypothesis that blocking both receptors could lead to more potent and broader efficacy.

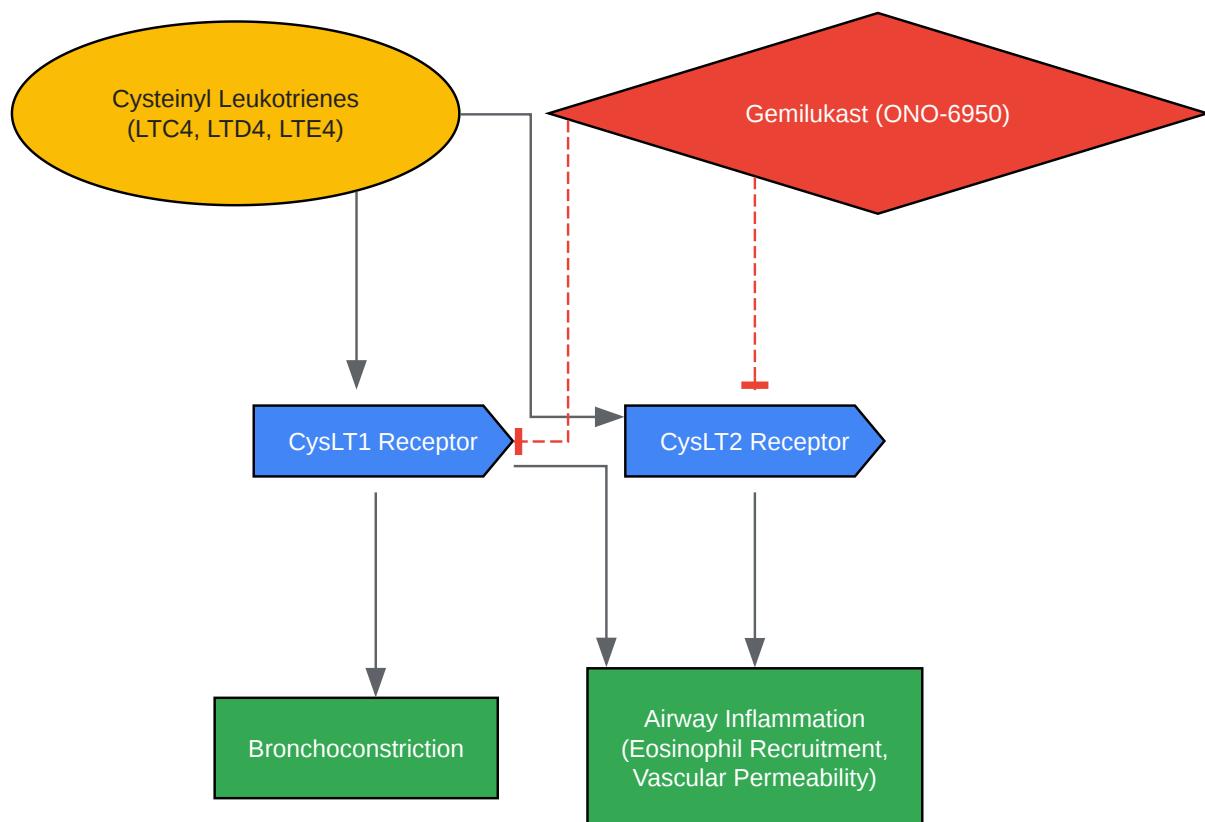
Chemical Properties

Gemilukast is a novel synthetic molecule featuring a distinctive structure that includes a triple bond and dicarboxylic acid moieties.

Property	Value
IUPAC Name	4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid
Molecular Formula	C36H37F2NO5
Molecular Weight	601.7 g/mol
CAS Number	1232861-58-3

Mechanism of Action

Gemilukast functions as a competitive antagonist at both CysLT1 and CysLT2 receptors. By binding to these receptors, it prevents the downstream signaling initiated by cysteinyl leukotrienes. This dual antagonism inhibits the physiological responses mediated by both receptor subtypes, including bronchoconstriction and inflammatory cell infiltration.



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Figure 1: Gemilukast's Mechanism of Action.

Quantitative Pharmacological Data In Vitro Receptor Antagonist Activity

The inhibitory potency of **Gemilukast** was determined using in vitro assays.

Receptor Target	Species	Assay Type	IC50 (nM)	Reference
CysLT1	Human	Calcium Mobilization	1.7	
CysLT2	Human	Calcium Mobilization	25	
CysLT1	Guinea Pig	Calcium Mobilization	6.3	
CysLT2	Guinea Pig	Calcium Mobilization	8.2	

In Vivo Efficacy in Animal Models

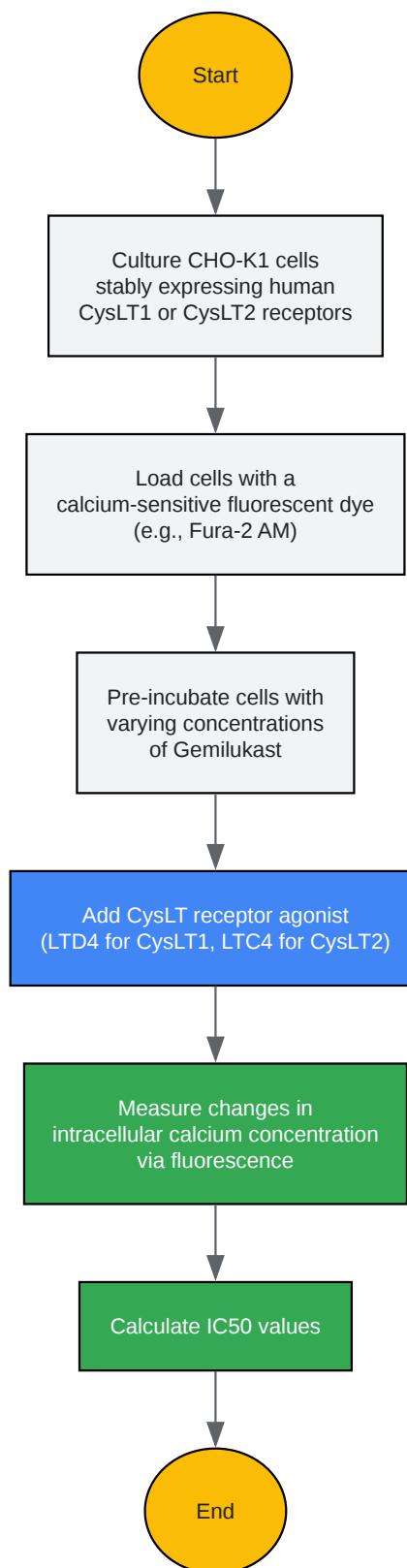
Gemilukast has demonstrated significant efficacy in attenuating asthma-related symptoms in guinea pig models.

Animal Model	Challenge Agent	Gemilukast Dose (p.o.)	Effect	Reference
Guinea Pig	LTC4	0.03 - 10 mg/kg	Dose-dependent attenuation of bronchoconstriction (complete inhibition at 3 mg/kg)	
Guinea Pig	LTD4	0.03 - 1 mg/kg	Dose-dependent attenuation of airway vascular hyperpermeability (complete inhibition at 0.3 mg/kg)	
Ovalbumin-sensitized Guinea Pig	Ovalbumin (Antigen)	0.1 - 3 mg/kg	Dose-dependent inhibition of bronchoconstriction	

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the antagonist activity of **Gemilukast** at the CysLT1 and CysLT2 receptors.



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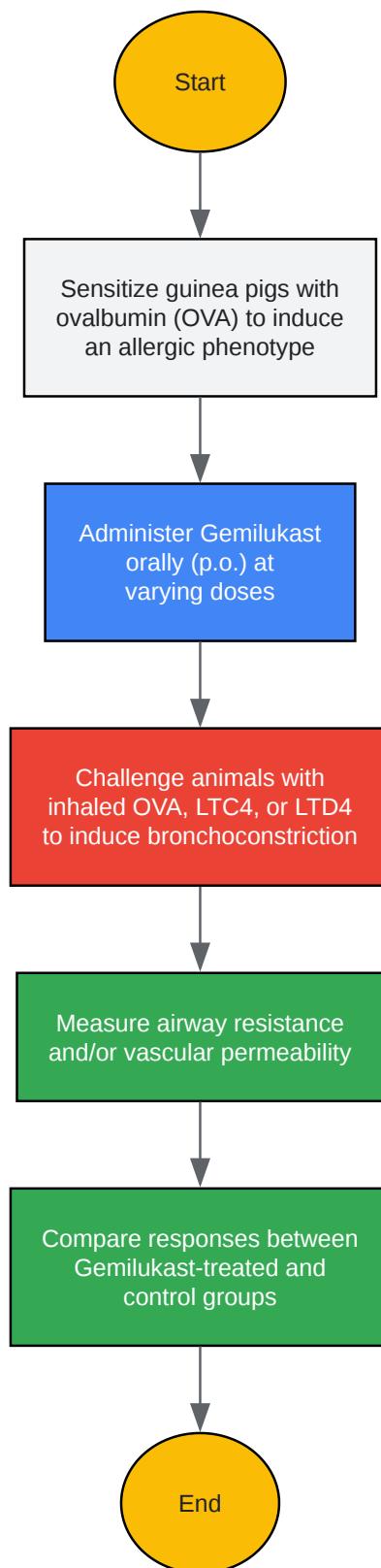
Figure 2: In Vitro Calcium Mobilization Assay Workflow.

Detailed Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human CysLT1 or CysLT2 receptor are cultured in appropriate media and conditions.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which allows for the measurement of intracellular calcium levels.
- Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of **Gemilukast** for a specified period to allow for receptor binding.
- Agonist Stimulation: A CysLT receptor agonist (LTD4 for CysLT1-expressing cells or LTC4 for CysLT2-expressing cells) is added to the cells to induce a calcium response.
- Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric plate reader.
- Data Analysis: The inhibitory effect of **Gemilukast** is quantified by calculating the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the maximal response to the agonist.

In Vivo Guinea Pig Asthma Model

This model is used to evaluate the efficacy of **Gemilukast** in a living organism.

[Click to download full resolution via product page](#)**Figure 3:** In Vivo Guinea Pig Asthma Model Workflow.

Detailed Methodology:

- Animal Model: Male Hartley guinea pigs are commonly used for these studies.
- Sensitization (for antigen-challenge models): Animals are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections to induce an allergic phenotype.
- Drug Administration: **Gemilukast** is administered orally (per os) at various doses.
- Challenge: After a set period following drug administration, the animals are challenged with either an inhaled CysLT (LTC4 or LTD4) or the sensitizing antigen (OVA) to induce an asthmatic response.
- Measurement of Airway Response: Bronchoconstriction is assessed by measuring changes in airway resistance. Airway vascular hyperpermeability can also be measured.
- Data Analysis: The effects of **Gemilukast** are evaluated by comparing the airway responses in the drug-treated groups to those in a vehicle-treated control group.

Clinical Development

Gemilukast has been evaluated in Phase II clinical trials for the treatment of asthma. In a study involving subjects with mild allergic asthma, **Gemilukast** (200 mg) was shown to significantly attenuate both the early and late asthmatic responses to allergen challenge compared to placebo. The effects were comparable to those of montelukast.

Conclusion

Gemilukast (ONO-6950) is a potent dual antagonist of the CysLT1 and CysLT2 receptors with demonstrated efficacy in preclinical models of asthma. Its unique mechanism of targeting both key cysteinyl leukotriene receptors suggests it may offer a valuable therapeutic option for asthma management, potentially addressing the needs of patients who do not respond adequately to existing therapies. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various asthma patient populations.

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